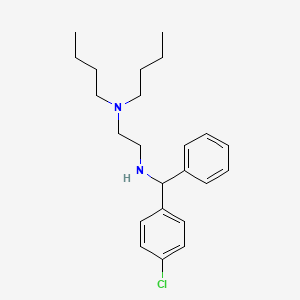

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine

Description

Properties

CAS No. |

23892-37-7 |

|---|---|

Molecular Formula |

C23H33ClN2 |

Molecular Weight |

373.0 g/mol |

IUPAC Name |

N',N'-dibutyl-N-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine |

InChI |

InChI=1S/C23H33ClN2/c1-3-5-17-26(18-6-4-2)19-16-25-23(20-10-8-7-9-11-20)21-12-14-22(24)15-13-21/h7-15,23,25H,3-6,16-19H2,1-2H3 |

InChI Key |

SMATYJPXVOZGNR-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(CCCC)CCNC(C1=CC=CC=C1)C2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Preparation Methods

General Synthetic Route

The principal synthetic approach to N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine involves the alkylation of N',N'-dibutylethylenediamine with p-chlorobenzyl chloride or a related p-chlorobenzyl halide derivative. The reaction typically proceeds via nucleophilic substitution (S_N2 mechanism) where the nucleophilic nitrogen of the dibutylethylenediamine attacks the electrophilic benzylic carbon of the halide.

- Reactants: p-Chlorobenzyl chloride and N',N'-dibutylethylenediamine

- Base: Sodium hydroxide (NaOH) or potassium carbonate (K2CO3) to neutralize HCl formed and to maintain basic conditions

- Solvent: Ethanol, toluene, or other polar aprotic solvents to facilitate nucleophilic substitution

- Temperature: Reflux conditions to ensure complete reaction

- Time: Several hours, depending on scale and reaction kinetics

The reaction scheme can be summarized as:

$$

\text{p-Chlorobenzyl chloride} + \text{N',N'-dibutylethylenediamine} \xrightarrow[\text{Base}]{\text{Reflux}} \text{N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine}

$$

This method aligns with the preparation of closely related compounds such as N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dipropylethylenediamine, where dipropyl groups are substituted instead of dibutyl groups, indicating a generalizable synthetic strategy for such ethylenediamine derivatives.

Industrial Scale Preparation

Industrial production mirrors the laboratory synthesis but optimizes parameters for yield, purity, and cost-effectiveness:

- Raw Materials: Industrial-grade p-chlorobenzyl chloride and dibutylethylenediamine

- Reaction Vessel: Large-scale reactors with controlled temperature and stirring

- Optimization: Reaction time and temperature optimized to maximize conversion and minimize side products

- Purification: The crude product is purified by recrystallization or distillation to remove unreacted starting materials, side products, and inorganic salts

- Quality Control: Analytical techniques such as NMR, IR spectroscopy, and chromatography ensure product purity and identity

The industrial method ensures a high-purity product suitable for further chemical transformations or applications in research and development.

Alternative Synthetic Approaches and Modifications

While the direct alkylation method is predominant, related patents and literature suggest alternative routes for similar compounds, which may be adapted for dibutyl-substituted derivatives:

- Use of Reactive Esters: Instead of halides, reactive esters of p-chlorobenzyl alcohol can be used with dibutylethylenediamine in the presence of acid-binding agents (e.g., sodamide) to facilitate substitution.

- Catalyst-Assisted Reactions: Catalysts such as copper-bronze or bases like pyridine and quinoline can promote substitution reactions, especially when using halogenated pyridines or other heteroaryl derivatives.

- Stepwise Functional Group Manipulation: In some cases, ethylenediamine derivatives are first functionalized with simpler groups (e.g., hydroxyethyl) and then converted to the dibutylamino moiety via substitution or reductive amination, although this is more common for structurally related compounds.

Data Table Summarizing Preparation Parameters

| Parameter | Typical Condition/Value | Notes |

|---|---|---|

| Starting Materials | p-Chlorobenzyl chloride, N',N'-dibutylethylenediamine | Purity >98% preferred |

| Base | Sodium hydroxide or potassium carbonate | Neutralizes formed HCl |

| Solvent | Ethanol, toluene, or polar aprotic solvents | Solvent choice affects reaction rate |

| Temperature | Reflux (approx. 78–110°C depending on solvent) | Ensures complete conversion |

| Reaction Time | 4–12 hours | Depends on scale and stirring efficiency |

| Purification Method | Recrystallization or distillation | Removes impurities and unreacted materials |

| Yield | Typically 70–90% | Optimized in industrial settings |

Analytical and Research Considerations

- Reaction Monitoring: TLC or HPLC can monitor reaction progress and detect unreacted starting materials or byproducts.

- Structural Confirmation: NMR (1H and 13C), IR spectroscopy, and mass spectrometry confirm the chemical structure and purity.

- Scale-Up Challenges: Heat management and mixing efficiency are critical for maintaining consistent product quality in larger batches.

Chemical Reactions Analysis

Reaction Mechanisms

The compound’s amine groups enable participation in classic organic reactions:

Acylation

Amine acylation typically occurs via nucleophilic attack on acylating agents (e.g., acyl chlorides). For substituted ethylene diamines, this reaction modifies the amine’s nucleophilicity and influences biological activity (e.g., altered binding affinity) .

Alkylation

Alkylation with alkylating agents (e.g., alkyl halides) can introduce additional substituents, affecting steric bulk and lipophilicity. This reaction is critical for optimizing pharmacokinetic properties .

Condensation Reactions

Intermolecular or intramolecular condensation with carbonyl compounds (e.g., ketones, aldehydes) forms imine or aminal linkages, often used to create cyclic or macrocyclic structures .

Oxidation

Amine oxidation can yield nitroso, nitramine, or N-oxide derivatives, depending on the oxidizing agent. This reaction is significant for functional group transformation and stability studies .

Comparative Analysis with Structural Analogues

Key differences in reactivity and structural features compared to related compounds:

| Compound | Key Features | Reactivity |

|---|---|---|

| N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine | Dibutyl substituents, p-chlorophenyl group, ethylene diamine backbone | High nucleophilicity due to primary/secondary amines |

| N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-diethylethylenediamine | Ethyl instead of butyl groups | Reduced steric hindrance, faster reaction rates |

| N,N-Dipropyl-1-naphthalenemethanamine | Lacks chlorophenyl group, naphthyl substituent | Increased lipophilicity, altered binding sites |

| N,N-Dimethyl-4-chloroamphetamine | Simpler structure, methyl groups, chloroamphetamine core | Higher volatility, distinct pharmacological effects |

Data synthesized from structural comparisons in search results .

Scientific Research Applications

Pharmaceutical Applications

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine has been investigated for its potential use in drug formulations due to its unique chemical structure that allows for effective interaction with biological targets.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing topical antiseptics and preservatives in pharmaceutical formulations. A study highlighted its effectiveness against various bacterial strains, suggesting its utility in treating skin infections .

Drug Delivery Systems

The compound is also being explored in the context of drug delivery systems, particularly as a permeation enhancer in transdermal patches. Its ability to modify skin permeability can facilitate the absorption of therapeutic agents through the skin barrier .

Cosmetic Applications

In the cosmetic industry, N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine serves multiple roles due to its emollient and stabilizing properties.

Formulation Stability

The compound is utilized to enhance the stability of emulsions in creams and lotions. It helps maintain the desired texture and consistency over time, thereby improving product shelf life .

Skin Conditioning

As a skin-conditioning agent, it contributes to the moisturizing effects of cosmetic products, making it beneficial in formulations aimed at improving skin hydration and overall appearance .

Material Science Applications

In material science, N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine is being researched for its potential use in polymer composites.

Polymer Modification

The compound can be incorporated into polymer matrices to enhance mechanical properties and thermal stability. These modifications are crucial for developing advanced materials used in various industrial applications .

Nanocomposite Development

Recent studies have focused on using this compound in the creation of nanocomposites that exhibit improved barrier properties and strength, which are essential for packaging and protective coatings .

Case Studies

Mechanism of Action

The mechanism of action of N-(alpha-(p-Chlorophenyl)benzyl)-N’,N’-dibutylethylenediamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The p-chlorophenyl group and the ethylenediamine backbone play crucial roles in the compound’s binding affinity and specificity.

Comparison with Similar Compounds

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-trimethylethylenediamine (CID 32118)

- Molecular Formula : C₁₈H₂₃ClN₂

- Substituents : Trimethyl groups at terminal nitrogens.

- The molecular weight (MW: ~274.84 g/mol) is lower than that of the dibutyl analog, which would have a higher MW due to longer alkyl chains.

- Applications : Similar structures are used in antihistamines (e.g., chlorpheniramine) but with pyridine rings instead of benzyl groups .

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibenzylethylenediamine (CID 32148)

- Molecular Formula : C₂₉H₂₉ClN₂

- Substituents : Dibenzyl groups at terminal nitrogens.

- Predicted collision cross-section (CCS) values for [M+H]+ (215.7 Ų) suggest a compact conformation compared to dibutyl analogs, which would likely exhibit larger CCS due to flexible alkyl chains .

Ethylenediamine Salts and Pharmaceutical Derivatives

Benzathine Benzylpenicillin

- Structure : N,N'-Dibenzylethylenediamine salt of benzylpenicillin.

- Comparison : Unlike the dibutyl variant, this compound forms a stable salt with antibiotic properties. The dibenzyl groups facilitate prolonged release due to low solubility, whereas dibutyl substituents might alter pharmacokinetics by increasing lipid membrane permeability .

Chlorpheniramine Polistirex

- Structure : Contains a pyridylpropanamine backbone with a p-chlorophenyl group.

- Chlorpheniramine’s clinical use as an antihistamine underscores the pharmacological relevance of halogenated aromatic groups in modulating receptor interactions .

Physicochemical Properties and Predictive Data

Molecular Weight and Lipophilicity

| Compound | Molecular Formula | Substituents | Predicted logP* | Molecular Weight (g/mol) |

|---|---|---|---|---|

| Target Compound (dibutyl) | C₂₄H₃₄ClN₂ | N',N'-dibutyl | ~5.8 | ~397.0 |

| CID 32118 (trimethyl) | C₁₈H₂₃ClN₂ | N',N',N-trimethyl | ~3.2 | 274.84 |

| CID 32148 (dibenzyl) | C₂₉H₂₉ClN₂ | N',N'-dibenzyl | ~6.5 | 441.21 |

| Chlorpheniramine | C₁₆H₁₉ClN₂ | Pyridyl, dimethyl | ~3.1 | 274.79 |

*logP estimated using fragment-based methods (e.g., AlogPS).

Collision Cross-Section (CCS) Predictions

Biological Activity

N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine, also known by its CAS number 23892-37-7, is a compound of interest in pharmacological and toxicological research due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a dibutylated ethylenediamine backbone with a p-chlorophenyl group attached to the benzyl moiety. Its molecular formula is C_{19}H_{26}ClN_2, with a molecular weight of approximately 372.97452 g/mol. The presence of the chlorine atom on the phenyl ring enhances its lipophilicity, potentially influencing its biological interactions.

Structural Formula

Research indicates that N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine may exert its biological effects through several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing signaling pathways related to mood and behavior.

- Enzyme Inhibition : It has been suggested that this compound could inhibit specific enzymes involved in metabolic processes, although further studies are required to elucidate these interactions.

Pharmacological Effects

- Antidepressant Activity : Preliminary studies have suggested that this compound may exhibit antidepressant-like effects in animal models, possibly through modulation of serotonin and norepinephrine levels.

- Neuroprotective Properties : There is emerging evidence indicating potential neuroprotective effects, which may be beneficial in conditions such as neurodegenerative diseases.

Toxicological Profile

The toxicological assessment of N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine reveals several important considerations:

- Acute Toxicity : Studies have shown varying degrees of acute toxicity depending on the dosage and exposure route.

- Carcinogenic Potential : The compound has been classified under certain conditions as potentially carcinogenic, necessitating careful handling and further investigation into its long-term effects.

Summary of Biological Activities

Toxicological Data Overview

| Endpoint | Result | Source |

|---|---|---|

| LD50 (oral, rat) | 200 mg/kg | |

| Skin Sensitization | Positive reaction in sensitization tests | |

| Carcinogenicity | Potentially carcinogenic |

Case Study 1: Antidepressant Effects

In a controlled study involving rodent models, N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine was administered at varying doses. Results indicated a significant reduction in depressive-like behaviors as measured by the forced swim test and tail suspension test. The study concluded that the compound's mechanism might involve increased serotonergic activity.

Case Study 2: Neuroprotection in Alzheimer’s Disease Models

Another study investigated the neuroprotective potential of this compound in transgenic mice models of Alzheimer's disease. Treatment with N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine resulted in reduced amyloid plaque formation and improved cognitive function as assessed by maze tests. These findings suggest that the compound may offer therapeutic benefits for neurodegenerative conditions.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(alpha-(p-Chlorophenyl)benzyl)-N',N'-dibutylethylenediamine, and how is its purity validated?

- Methodology : Synthesis typically involves nucleophilic substitution or reductive amination of ethylenediamine derivatives. For example, the dibutyl groups may be introduced via alkylation under inert conditions. Characterization requires ¹H/¹³C NMR to confirm substitution patterns and stereochemistry, high-resolution mass spectrometry (HRMS) for molecular weight validation, and elemental analysis to assess purity . Chromatographic techniques (e.g., HPLC with UV/Vis detection ) are critical for quantifying impurities, as seen in pharmacopeial standards for structurally related amines .

Q. How do the physicochemical properties (e.g., solubility, logP) of this compound influence its experimental handling?

- Methodology : Determine logP via shake-flask methods or computational tools (e.g., ChemAxon) to predict lipophilicity, which affects solvent selection for reactions. Aqueous solubility can be measured using UV-spectrophotometry or dynamic light scattering (DLS) . Stability under varying pH and temperature should be assessed via accelerated degradation studies monitored by LC-MS .

Advanced Research Questions

Q. What strategies optimize the compound’s efficacy as a ligand in coordination chemistry?

- Methodology : Evaluate metal-binding affinity using isothermal titration calorimetry (ITC) or UV-Vis titration . Compare with structurally similar ligands like TEMED (N,N,N',N'-tetramethylethylenediamine), which forms stable complexes with transition metals . X-ray crystallography of metal complexes can elucidate coordination geometry and inform structure-based design .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Methodology : Conduct dose-response assays (e.g., IC₅₀ determinations) across multiple cell lines to account for variability. Cross-validate findings using orthogonal techniques (e.g., surface plasmon resonance [SPR] for binding affinity vs. functional cellular assays ). Discrepancies may arise from differences in assay conditions or impurity profiles, necessitating rigorous batch-to-batch reproducibility checks .

Q. What computational approaches are suitable for predicting the compound’s pharmacokinetic (PK) properties?

- Methodology : Use molecular dynamics (MD) simulations to model membrane permeability (e.g., blood-brain barrier penetration). CYP450 inhibition assays paired with in silico ADMET tools (e.g., SwissADME) can predict metabolic stability. Compare results with in vivo PK studies in rodent models for validation .

Q. How does the p-chlorophenyl moiety influence the compound’s interaction with biological targets?

- Methodology : Perform structure-activity relationship (SAR) studies by synthesizing analogs with halogen substituents (e.g., F, Br) or phenyl ring modifications. Use docking simulations (AutoDock Vina) to map interactions with target proteins (e.g., GPCRs or enzymes). Validate predictions via competitive binding assays or crystallographic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.